molecular formula C10H19N3O B13329033 1-(Pyrrolidin-3-yl)piperidine-4-carboxamide

1-(Pyrrolidin-3-yl)piperidine-4-carboxamide

Katalognummer: B13329033
Molekulargewicht: 197.28 g/mol
InChI-Schlüssel: ASNKRURNAXETNU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(Pyrrolidin-3-yl)piperidine-4-carboxamide is a compound that features a pyrrolidine ring fused to a piperidine ring with a carboxamide functional group.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Pyrrolidin-3-yl)piperidine-4-carboxamide typically involves the construction of the pyrrolidine and piperidine rings followed by their functionalization. One common method involves the cyclization of appropriate precursors under controlled conditions. For example, the synthesis can start with the formation of the pyrrolidine ring from acyclic precursors, followed by the construction of the piperidine ring . The reaction conditions often include the use of catalysts and specific temperature and pressure settings to ensure the correct formation of the rings.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale cyclization reactions using automated reactors. The process would be optimized for yield and purity, often involving multiple steps of purification and quality control to ensure the final product meets the required specifications .

Analyse Chemischer Reaktionen

Types of Reactions: 1-(Pyrrolidin-3-yl)piperidine-4-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Wissenschaftliche Forschungsanwendungen

1-(Pyrrolidin-3-yl)piperidine-4-carboxamide has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 1-(Pyrrolidin-3-yl)piperidine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Vergleich Mit ähnlichen Verbindungen

Uniqueness: 1-(Pyrrolidin-3-yl)piperidine-4-carboxamide is unique due to its specific combination of the pyrrolidine and piperidine rings with a carboxamide group. This structure allows for a wide range of chemical modifications and biological activities, making it a versatile compound in research and industry .

Eigenschaften

Molekularformel

C10H19N3O

Molekulargewicht

197.28 g/mol

IUPAC-Name

1-pyrrolidin-3-ylpiperidine-4-carboxamide

InChI

InChI=1S/C10H19N3O/c11-10(14)8-2-5-13(6-3-8)9-1-4-12-7-9/h8-9,12H,1-7H2,(H2,11,14)

InChI-Schlüssel

ASNKRURNAXETNU-UHFFFAOYSA-N

Kanonische SMILES

C1CNCC1N2CCC(CC2)C(=O)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.